molecular formula C11H8ClN5O B11857001 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650637-96-0

4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11857001
CAS No.: 650637-96-0
M. Wt: 261.67 g/mol
InChI Key: SPKSRYVXUGJELC-UHFFFAOYSA-N
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Description

4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 6-methoxypyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(6-methoxypyridin-2-yl)pyrimidine
  • 4-Chloro-1-(5-methylpyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-1-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group on the pyridine ring can enhance its binding affinity to certain targets and improve its solubility in organic solvents .

Properties

CAS No.

650637-96-0

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

4-chloro-1-(6-methoxypyridin-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H8ClN5O/c1-18-9-4-2-3-8(16-9)17-11-7(5-15-17)10(12)13-6-14-11/h2-6H,1H3

InChI Key

SPKSRYVXUGJELC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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